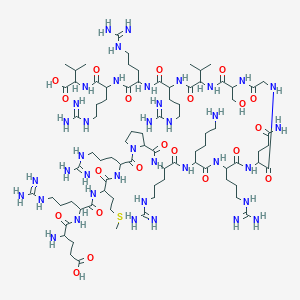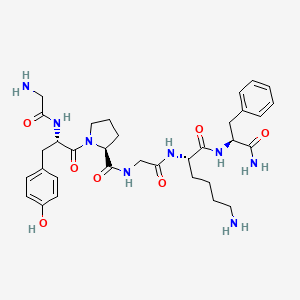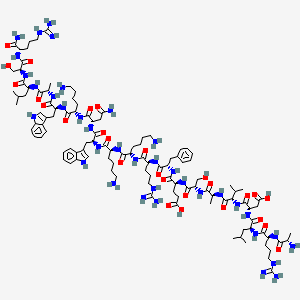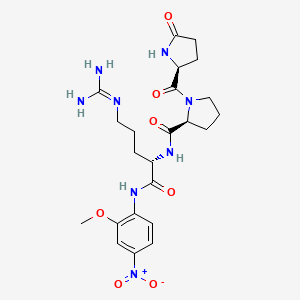
Asparaginase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asparaginase is an enzyme used as a medication and in food manufacturing . As a medication, L-asparaginase is used to treat acute lymphoblastic leukemia (ALL) and lymphoblastic lymphoma (LBL) . It is given by injection into a vein, muscle, or under the skin . A pegylated version is also available .
Synthesis Analysis
Asparaginase is produced by various organisms, including bacteria like Streptomyces rochei . The production process involves solid state and submerged fermentation . Asparagine synthesis occurs by the amination of aspartate which is catalyzed by asparagine synthetase .
Molecular Structure Analysis
Asparaginases are a large and structurally diverse group of enzymes ubiquitous amongst archaea, bacteria, and eukaryotes, that catalyze hydrolysis of asparagine to aspartate and ammonia . The monomeric molecular weight of the purified L-asparaginase is 64 kD .
Chemical Reactions Analysis
Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . This simple chemical reaction is crucial for the enzyme’s therapeutic effect .
Physical And Chemical Properties Analysis
Asparaginase is a bacterial enzyme that is used as an antineoplastic agent, largely in the therapy of acute lymphocytic leukemia (ALL) . It is often made from Escherichia coli (E. coli) or Erwinia chrysanthemi .
Aplicaciones Científicas De Investigación
Treatment of Acute Lymphoblastic Leukemia (ALL)
Asparaginase has been widely studied for its potential to act as an oncological agent . It’s a key therapeutic component in the treatment of acute lymphoblastic leukemia (ALL) . The enzyme inhibits protein biosynthesis in lymphoblasts, which are immature cells that can develop into lymphocytes .
Treatment of Lymphosarcoma
Lymphosarcoma, a type of cancer that affects the lymphatic system, can also be treated with Asparaginase . The enzyme’s ability to convert asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate is the reason behind its anti-cancerous activity .
Treatment of Hodgkin’s Lymphoma
Asparaginase has been evaluated for its anti-carcinogenic activity against different lymphoproliferative disorders such as Hodgkin’s lymphoma . The enzyme’s ability to deplete asparagine, a vital nutrient of malignant or cancerous cells, inhibits the growth of these cells .
Food Industry Applications
Apart from its medicinal uses, Asparaginase is widely used in the food industry to tackle acrylamide, a probable human carcinogen . Acrylamide is produced in carbohydrate-rich foods cooked at high temperatures, and Asparaginase helps in reducing its formation .
Microbial Production
Asparaginase is produced by a number of microbes dwelling a wide range of ecosystems . The enzyme obtained from different microbial and plant sources have different physiochemical properties and kinetic parameters .
Enzyme Technology
Enzyme technology has enabled scientists to use, modify and enhance the efficiency of enzymes like Asparaginase . This has led to maximum functionality and enhanced efficacy of the enzyme .
Mecanismo De Acción
Target of Action
Asparaginase, also known as L-asparaginase (LA), primarily targets the amino acid asparagine . Asparagine is an essential amino acid for leukemic cells . These cells lack the ability to synthesize asparagine due to the absence of L-asparaginase synthetase enzyme, hence they are dependent on the exogenous supply of asparagine for their existence and reproduction .
Mode of Action
Asparaginase catalyzes the degradation of asparagine into ammonia and aspartate . This enzymatic breakdown of asparagine into aspartate and ammonia is facilitated by a nucleophilic threonine located close to the active center of the protein . The enzyme’s ability to inhibit protein biosynthesis in lymphoblasts is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Biochemical Pathways
Asparagine metabolism involves two key enzymes: asparagine synthase (ASNS) and asparaginase (ASNase). ASNS catalyzes the synthesis of asparagine from aspartate, using either glutamine or ammonia. ASNase, on the other hand, hydrolyzes asparagine to aspartate . The depletion of asparagine in the cell leads to a reduction in intracellular glutamine and subsequently intracellular asparagine .
Pharmacokinetics
Asparaginase derived from different biological sources, such as Escherichia coli and Erwinia chrysanthemi, is prescribed to completely deplete asparagine in the blood . The formation of asparaginase antibodies, differences in pharmacokinetic properties between asparaginases, and pronounced interpatient variability make it difficult to predict the degree of asparagine depletion that will result from a given dose of asparaginase .
Result of Action
The action of asparaginase leads to the depletion of asparagine, an essential amino acid for leukemic cells. This depletion inhibits protein biosynthesis in lymphoblasts, leading to cell death . The antineoplastic activity of asparaginase is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Action Environment
The efficacy and stability of asparaginase can be influenced by various environmental factors. For instance, the impact of different temperatures and pH on enzyme production has been studied . Moreover, the formulation of asparaginase, degree of interpatient variability, formation of asparaginase antibodies, concomitant medications, and even the method of administration can have an important impact on asparaginase activity dynamics and patient outcomes .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Asparaginase involves the conversion of L-asparagine to L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme Asparaginase. The synthesis pathway can be achieved through recombinant DNA technology or through isolation from bacterial or fungal sources.", "Starting Materials": [ "L-asparagine", "Ammonia", "Bacterial or fungal source of Asparaginase" ], "Reaction": [ "Step 1: Isolation of Asparaginase from bacterial or fungal source or production of recombinant Asparaginase", "Step 2: Mixing of L-asparagine and Asparaginase", "Step 3: Hydrolysis of L-asparagine to L-aspartic acid and ammonia catalyzed by Asparaginase", "Step 4: Separation of L-aspartic acid and ammonia from the reaction mixture" ] } | |
Número CAS |
9015-68-3 |
Nombre del producto |
Asparaginase |
Sinónimos |
L-ASNase |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












